molecular formula C15H21N5O3 B4981636 1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4981636
M. Wt: 319.36 g/mol
InChI Key: ZWLSVBSKMVEQFK-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-oxoethyl group and a 2-methylpiperidin-1-yl moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

IUPAC Name

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10-6-4-5-7-20(10)11(21)8-19-9-16-13-12(19)14(22)18(3)15(23)17(13)2/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSVBSKMVEQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic conditions.

    Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced via alkylation reactions using ethyl chloroacetate or similar reagents.

    Attachment of the 2-Methylpiperidin-1-yl Moiety: This step involves the nucleophilic substitution of the 2-oxoethyl group with 2-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the piperidine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized purine derivatives, reduced alcohol derivatives, and various substituted purine compounds.

Scientific Research Applications

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 2-methylpiperidin-1-yl moiety, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural feature may enhance its binding affinity to specific molecular targets and contribute to its unique pharmacological profile.

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